molecular formula C28H28N2O6 B15156760 2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid

Cat. No.: B15156760
M. Wt: 488.5 g/mol
InChI Key: JEFQVIBFPUQDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-ORN(FMOC)-OH: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of ornithine, an amino acid, and is protected by the fluorenylmethyloxycarbonyl (FMOC) group. This compound is essential in the synthesis of peptides due to its ability to protect the amino group during the coupling reactions, ensuring the correct sequence of amino acids in the peptide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-ORN(FMOC)-OH typically involves the protection of the amino group of ornithine with the FMOC group. This is achieved through a reaction with FMOC chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: In industrial settings, the production of Z-ORN(FMOC)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of solid-phase synthesis allows for the efficient production of peptides with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: Z-ORN(FMOC)-OH undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the desired peptide sequence, with the FMOC group removed to allow for further elongation of the peptide chain .

Mechanism of Action

The mechanism of action of Z-ORN(FMOC)-OH involves the protection of the amino group during peptide synthesis. The FMOC group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. This process is crucial for the accurate synthesis of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: Z-ORN(FMOC)-OH is unique due to its specific use in the synthesis of peptides containing ornithine, an amino acid that plays a crucial role in the urea cycle and has unique properties compared to other amino acids. Its use in peptide synthesis allows for the incorporation of ornithine into peptides, enabling the study of its biological functions and potential therapeutic applications .

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(30-28(34)35-17-19-9-2-1-3-10-19)15-8-16-29-27(33)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQVIBFPUQDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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